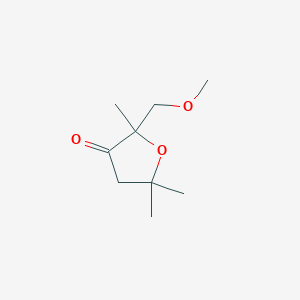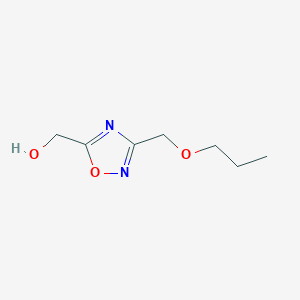
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol: is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Métodos De Preparación
The synthesis of 3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of an amidoxime with a nitrile in the presence of an acid catalyst . This method allows for the formation of the oxadiazole ring, which is a key structural feature of the compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .
Aplicaciones Científicas De Investigación
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as high thermal stability and density.
Biological Research: The compound is investigated for its potential biological activities, including anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act by inhibiting key enzymes or interfering with cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-(propoxymethyl)-1,2,4-Oxadiazole-5-methanol can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high thermal stability.
1,3,4-Oxadiazole: Widely studied for its biological activities and applications in drug discovery.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H12N2O3 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
[3-(propoxymethyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C7H12N2O3/c1-2-3-11-5-6-8-7(4-10)12-9-6/h10H,2-5H2,1H3 |
Clave InChI |
GHVIYUAKVCESHG-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC1=NOC(=N1)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-Methylquinolin-6-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B8525207.png)
![(cis)-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclohexanamine](/img/structure/B8525211.png)
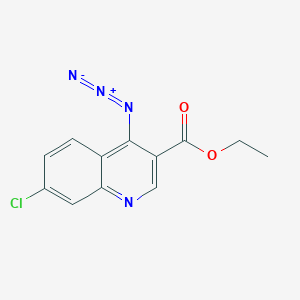
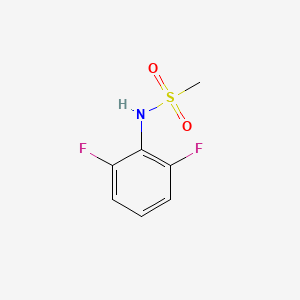
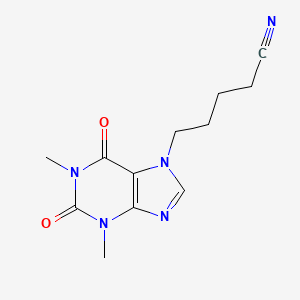
![5-Chloromethyl-6-fluoro-benzo[1,3]dioxole](/img/structure/B8525242.png)
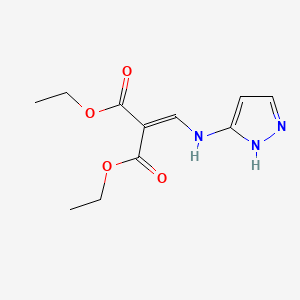
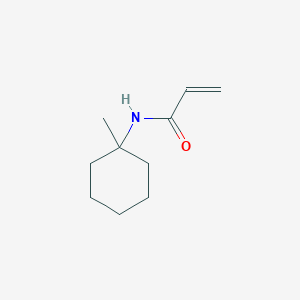
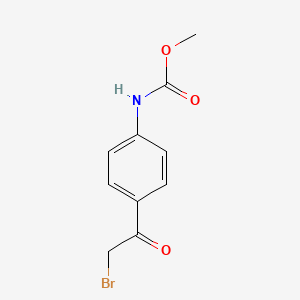
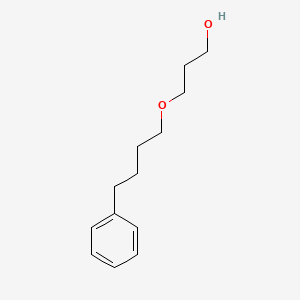
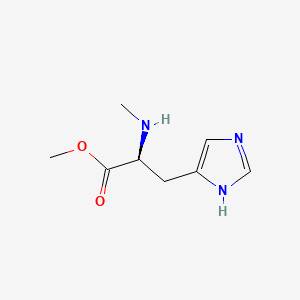
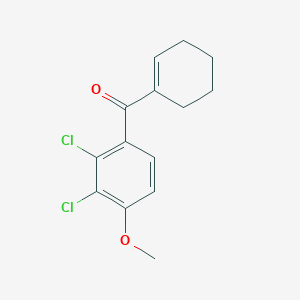
![5-iodo-N-[(6-methoxypyridin-3-yl)methyl]-6-methylpyridin-2-amine](/img/structure/B8525283.png)
